Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one
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Overview
Description
Spiro[bicyclo[320]hept-2-ene-4,1’-cyclopropane]-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[320]hept-2-ene core fused with a cyclopropane ring at the 4,1’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one typically involves the cycloisomerization of suitable precursors. One common method includes the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum(II) or gold(I) . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one may involve large-scale cycloisomerization processes, utilizing robust and efficient catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.2.0]hept-2-ene-6,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]hept-2-ene-7,1’-cyclopropane]
- Bicyclo[4.1.0]hept-2-en-6-one
Uniqueness
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding characteristics can be leveraged.
Properties
IUPAC Name |
spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-7-5-6-1-2-9(3-4-9)8(6)7/h1-2,6,8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIBWHRSQRRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC3C2C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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